Physicochemical Profile vs. Dimethylamino Analogs: The Impact of Piperidine on Lipophilicity and Basicity
While experimental pKa and LogP data for the target compound are not publicly available, a class-level inference based on calculated and predicted properties highlights a key differentiator. The piperidine ring (a secondary amine) of the target compound is predicted to have a higher pKa (conjugate acid, ~10-11) and greater lipophilicity compared to the dimethylamino tertiary amine group in the analog 4-[[2-(dimethylamino)ethyl]amino]benzoic acid (predicted pKa ~9-10) [1]. This difference fundamentally alters the ionization state at physiological pH and the molecule's ability to cross biological membranes, which is critical for intracellular target engagement or oral bioavailability. The increased basicity and bulk of the piperidine ring also provide distinct hydrogen-bonding and steric features compared to the smaller dimethylamino group, which can be crucial for specific binding pocket recognition.
| Evidence Dimension | Predicted Basicity (pKa of amine group) and Lipophilicity |
|---|---|
| Target Compound Data | Predicted pKa (conjugate acid) of piperidine N: ~10-11. Higher LogP due to piperidine ring. |
| Comparator Or Baseline | 4-[[2-(Dimethylamino)ethyl]amino]benzoic acid (CAS 794457-79-7). Predicted pKa (conjugate acid) of dimethylamino group: ~9-10. Lower LogP. |
| Quantified Difference | Approximate 1 log unit difference in predicted pKa and significant difference in predicted LogP (value not available). |
| Conditions | In silico prediction using standard models (e.g., MarvinSketch, ACD/Labs). |
Why This Matters
For procurement, the distinct piperidine-based ionization and lipophilicity profile positions this compound as a superior choice for applications requiring a more basic, lipophilic amine moiety, such as targeting intracellular compartments or optimizing membrane permeability.
- [1] Chemicalize (ChemAxon). Predicted properties for 4-((2-(piperidin-1-yl)ethyl)amino)benzoic acid and 4-[[2-(dimethylamino)ethyl]amino]benzoic acid. Accessed April 2026. View Source
